

# Ascr#18: Application Notes and Protocols for Plant Treatment

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## Compound of Interest

Compound Name: Ascr#18

Cat. No.: B8180475

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## Introduction

Ascaroside #18 (**ascr#18**) is a nematode-derived signaling molecule that has emerged as a potent elicitor of plant defense responses.[1][2] Functioning as a Nematode-Associated Molecular Pattern (NAMP), **ascr#18** is recognized by plants, triggering a broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of **ascr#18** in plant treatment, along with a summary of its known signaling pathways.

**Ascr#18** perception in plants leads to the activation of both canonical and non-canonical immune signaling pathways. The canonical pathway, mediated by the leucine-rich repeat receptor kinase NLR1, involves the activation of mitogen-activated protein kinases (MAPKs) and the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways, characteristic of Pattern-Triggers Immunity (PTI).[1][2][7] More recently, a non-canonical pathway has been identified that is independent of NLR1 and typical PTI responses like the production of reactive oxygen species (ROS).[1][8][9] This novel mechanism involves the suppression of auxin signaling, a key hormonal pathway often manipulated by pathogens for successful infection.[1][8][9] Furthermore, plants can metabolically convert **ascr#18** to ascr#9, a shorter-chain ascaroside that acts as a nematode repellent.[1][3]

The dual mode of action of **ascr#18** makes it a promising candidate for the development of novel, environmentally friendly strategies for crop protection.

## Data Presentation

### Table 1: Effective Concentrations of **ascr#18** for Inducing Pathogen Resistance in Various Plant Species

Plant Species	Pathogen	Effective ascr#18 Concentration	Method of Application	Reference
Arabidopsis thaliana	Pseudomonas syringae pv. tomato DC3000	1 $\mu$ M	Root Treatment	[2][7]
Arabidopsis thaliana	Turnip Crinkle Virus (TCV)	1 $\mu$ M	Root Treatment	[2][7]
Arabidopsis thaliana	Heterodera schachtii (cyst nematode)	10 nM; 0.001, 0.01, 1 $\mu$ M	Root Treatment	[1][2]
Arabidopsis thaliana	Meloidogyne incognita (root-knot nematode)	10 nM	Root Treatment	[2]
Tomato (Solanum lycopersicum)	Phytophthora infestans	1 - 10 nM	Not specified	[2]
Potato (Solanum tuberosum)	Not specified	10 nM	Not specified	[2]
Barley (Hordeum vulgare)	Blumeria graminis f. sp. hordei	Not specified	Leaf Spray	[2]
Wheat (Triticum aestivum)	Puccinia triticina (leaf rust)	0.01 nM - 1 $\mu$ M	Leaf Spray	[10]
Maize, Rice, Soybean	Various (viruses, bacteria, fungi, oomycetes, nematodes)	Low nM to low $\mu$ M	Not specified	[4]

## Experimental Protocols

## Protocol 1: General Preparation of ascr#18 Stock and Working Solutions

- Stock Solution Preparation:
  - Dissolve **ascr#18** in ethanol or Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).
  - Store the stock solution at -20°C or -80°C for long-term storage, protected from light and moisture.[\[5\]](#)
- Working Solution Preparation:
  - On the day of the experiment, dilute the stock solution with sterile deionized water or a relevant buffer (e.g., Bis-Tris pH 6.5) to the desired final concentration.[\[2\]](#)
  - The final concentration of the solvent (ethanol or DMSO) in the working solution should be kept low (e.g., <0.1%) to avoid solvent-induced effects on the plants.[\[2\]](#)
  - Prepare a mock control solution containing the same concentration of the solvent as the **ascr#18** working solution.

## Protocol 2: Plant Treatment with ascr#18

### A. Root Application[\[2\]](#)[\[7\]](#)

- Grow plants in pots with soil or on sterile growth media (e.g., KNOP media for Arabidopsis).[\[1\]](#)
- For soil-grown plants, place the pots in a tray containing the **ascr#18** working solution, allowing the solution to be taken up by the roots.
- For plants on sterile media, gently remove the plants and immerse their roots in the **ascr#18** working solution for the desired duration.
- A common pretreatment time is 24 hours before pathogen inoculation.[\[1\]](#)[\[2\]](#)[\[7\]](#)

- After treatment, plants can be transferred back to their original growth conditions before subsequent experiments.

#### B. Foliar Application (Leaf Spray)[\[6\]](#)[\[10\]](#)[\[11\]](#)

- Prepare the **ascr#18** working solution, which may include a surfactant like Tween-20 (e.g., 0.02%) to ensure even coverage of the leaves.[\[2\]](#)
- Use a hand sprayer to apply the solution to the plant leaves until runoff.
- Ensure both the adaxial and abaxial leaf surfaces are treated.
- Allow the treated plants to dry before pathogen inoculation, typically after a 24-hour pretreatment period.[\[10\]](#)[\[11\]](#)

#### C. Leaf Infiltration[\[2\]](#)

- Use a needleless syringe to gently infiltrate the **ascr#18** working solution into the intercellular space of the leaves.
- This method is useful for ensuring a precise amount of the compound is delivered directly to the leaf tissue.

## Protocol 3: Assessment of Plant Defense Responses

### A. Pathogen Resistance Assays

- Following **ascr#18** pretreatment, inoculate the plants with the pathogen of interest using standard methods.
- At specified time points post-inoculation (e.g., 3-14 days), assess disease symptoms or pathogen growth.
  - Bacterial pathogens: Measure bacterial populations by homogenizing leaf discs and plating serial dilutions on appropriate media.[\[7\]](#)
  - Fungal/Oomycete pathogens: Quantify disease lesions by counting pustules or measuring the lesion diameter.[\[2\]](#)[\[10\]](#)

- Viral pathogens: Assess viral load by quantifying viral coat protein via immunoblotting or viral RNA via qRT-PCR.[7]
- Nematode pathogens: Count the number of nematodes (e.g., females, total nematodes) per root system at a specific time point post-infection.[1]

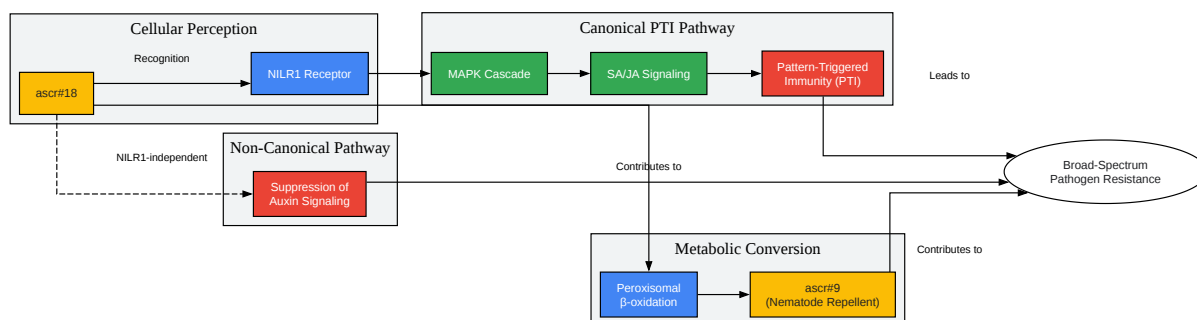
#### B. Gene Expression Analysis (qRT-PCR)[1][2][7]

- Harvest plant tissue (e.g., roots or leaves) at different time points after **ascr#18** treatment (e.g., 6 and 24 hours).
- Immediately freeze the tissue in liquid nitrogen and store at -80°C.
- Extract total RNA using a suitable kit or protocol.
- Synthesize cDNA from the RNA.
- Perform quantitative real-time PCR using gene-specific primers for defense-related genes (e.g., PR-1, PDF1.2, FRK1, PHI1) or auxin-related genes (e.g., AUX1, IAA27, SAUR69).
- Normalize the expression data to a stable reference gene (e.g., UBQ10 or  $\beta$ -tubulin).

#### C. MAPK Activation Assay[7]

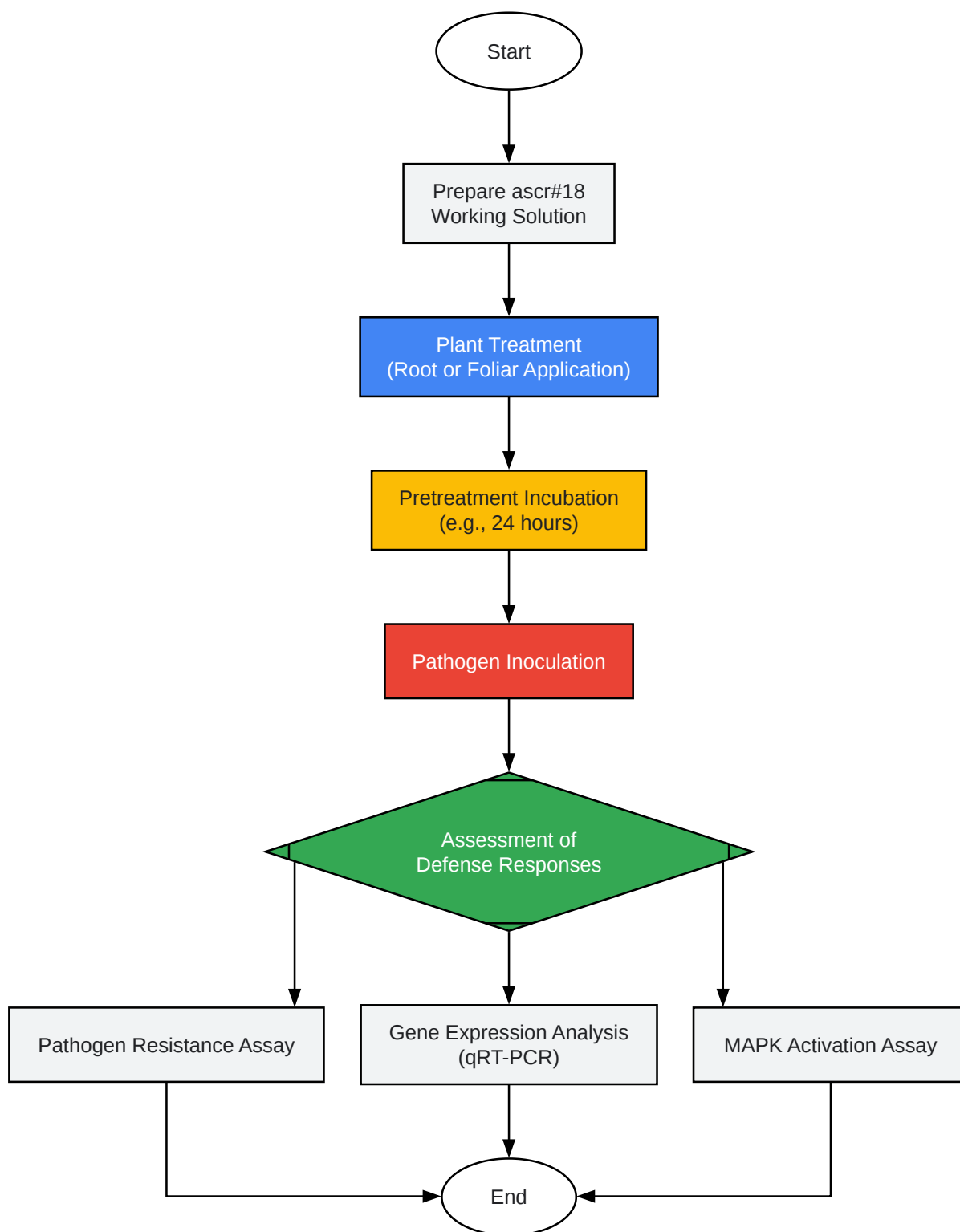
- Treat plant seedlings or leaf discs with **ascr#18** for short time periods (e.g., 10 and 15 minutes).
- Harvest the tissue and extract total proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Perform immunoblotting using an antibody that specifically recognizes phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

## Mandatory Visualizations



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Caption: **Ascr#18** signaling pathways in plants.



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Caption: General experimental workflow for **ascr#18** plant treatment.



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